molecular formula C13H9FO5 B1455136 5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid CAS No. 1040348-99-9

5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid

Cat. No. B1455136
M. Wt: 264.2 g/mol
InChI Key: SXYSVRFJFOVLDV-UHFFFAOYSA-N
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Description

5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid (FBO-OPCA) is a synthetic organic compound with potential applications in the fields of medicine and biochemistry. It is a derivative of 4-oxo-4H-pyran-2-carboxylic acid (OPCA) and is characterized by a fluorobenzyloxy group attached to the 5-position of the pyran ring. FBO-OPCA has been studied for its ability to bind to proteins involved in various biochemical and physiological processes.

Scientific Research Applications

Fluorinated Compounds in Environmental and Industrial Applications

Fluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been extensively studied for their applications and environmental impact. These compounds are used in various industrial applications due to their unique properties, including resistance to grease, oil, water, and heat. Although not directly related to the specific chemical , the study by Wang et al. (2013) discusses the transition to safer fluorinated alternatives due to environmental concerns associated with PFCAs and PFSAs. The research highlights the need for accessible information on these replacements to facilitate risk assessment and management Wang et al., 2013.

Pyran Derivatives in Medicinal Chemistry

Pyran derivatives, such as those found in pyranopyrimidine scaffolds, play a crucial role in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Parmar et al. (2023) emphasize the applicability of 5H-pyrano[2,3-d]pyrimidine scaffolds in various therapeutic areas, showcasing the synthesis pathways and the use of hybrid catalysts for the development of these compounds Parmar et al., 2023.

Synthesis Methods Relevant to Complex Organic Compounds

The synthesis of complex organic compounds, such as fluorinated biphenyls, demonstrates the advanced methodologies required to create structurally specific molecules. Qiu et al. (2009) detailed a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals. This process illustrates the type of synthetic chemistry that may be relevant to producing compounds like "5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid" Qiu et al., 2009.

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO5/c14-9-3-1-8(2-4-9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYSVRFJFOVLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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